molecular formula C8H9BrN2O2 B2394271 Ethyl 2-(5-bromopyrazin-2-yl)acetate CAS No. 2106364-36-5

Ethyl 2-(5-bromopyrazin-2-yl)acetate

Cat. No.: B2394271
CAS No.: 2106364-36-5
M. Wt: 245.076
InChI Key: DJAUEMUUSOJEAC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is characterized by the presence of a bromopyrazine ring attached to an ethyl acetate group. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl 2-(5-bromopyrazin-2-yl)acetate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(5-bromopyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(5-bromopyrazin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromopyrazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl acetate group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Ethyl 2-(5-bromopyrazin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(5-chloropyrazin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(5-fluoropyrazin-2-yl)acetate: Contains a fluorine atom instead of bromine.

    Ethyl 2-(5-iodopyrazin-2-yl)acetate: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .

Properties

IUPAC Name

ethyl 2-(5-bromopyrazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAUEMUUSOJEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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